(3R)-3-Amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid
Description
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10ClNO3/c10-6-2-1-5(3-8(6)12)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1 |
InChI Key |
ZLVJVWGFUWKUSL-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CC(=O)O)N)O)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)O)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 4-Chloro-3-hydroxybenzaldehyde or related substituted phenols are commonly used as aromatic precursors.
- Amino acid derivatives such as glycine or protected amino acid esters serve as precursors for the β-amino acid backbone.
Synthetic Route Outline
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Condensation | Aldehyde group of 4-chloro-3-hydroxybenzaldehyde condenses with amino acid derivative | Acidic or basic catalysis, solvent such as ethanol or methanol | Forms imine or Schiff base intermediate |
| 2. Reduction | Reduction of imine to β-amino acid structure | Sodium borohydride (NaBH4) or catalytic hydrogenation (H2, Pd/C) | Stereochemistry can be controlled by chiral catalysts or auxiliaries |
| 3. Protection/Deprotection | Protection of amino or hydroxyl groups during synthesis | Use of tert-butyl esters, carbamates, or silyl ethers | Prevents side reactions, improves yield |
| 4. Purification | Chromatography or crystallization | Silica gel column chromatography, recrystallization | Ensures high purity and stereochemical integrity |
Example Synthetic Route
- Step 1: React 4-chloro-3-hydroxybenzaldehyde with an amino acid ester under mild acidic conditions to form an imine intermediate.
- Step 2: Reduce the imine using sodium borohydride in a protic solvent at low temperature to yield the β-amino ester.
- Step 3: Hydrolyze the ester under acidic or basic conditions to obtain the free acid.
- Step 4: If necessary, resolve the racemic mixture using chiral chromatography or enzymatic methods to isolate the (3R)-enantiomer.
Reaction Conditions and Optimization
- Solvent choice: Polar protic solvents like methanol or ethanol are preferred for condensation and reduction steps.
- Temperature: Low to moderate temperatures (0–25°C) during reduction to control stereoselectivity.
- Catalysts: Use of chiral catalysts or auxiliaries can enhance enantioselectivity.
- Monitoring: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and stereochemical purity.
Industrial Considerations
- Scale-up: Continuous flow reactors and optimized catalytic systems can be employed for large-scale synthesis to improve yield and reduce reaction times.
- Purity: High-performance purification techniques are essential to separate enantiomers and remove side products.
- Environmental factors: Use of greener solvents and mild reaction conditions is preferred to minimize waste and hazards.
Comparative Table of Preparation Parameters
| Parameter | Typical Condition | Effect on Yield/Purity | Notes |
|---|---|---|---|
| Condensation catalyst | Acidic (e.g., HCl) or basic (e.g., NaOH) | Acidic favors imine formation; basic may speed reaction | Choice affects intermediate stability |
| Reducing agent | NaBH4 or H2/Pd-C | NaBH4 offers mild reduction, H2/Pd-C allows catalytic control | NaBH4 preferred for lab-scale; catalytic hydrogenation for scale-up |
| Protection groups | Boc, tert-butyl esters, silyl ethers | Protect functional groups to prevent side reactions | Requires additional deprotection step |
| Temperature | 0–25°C for reduction | Lower temp improves stereoselectivity | Higher temps may cause racemization |
| Purification | Chromatography, recrystallization | Critical for enantiomeric purity | Chiral HPLC may be necessary |
Research Findings and Literature Insights
- The presence of the 4-chloro and 3-hydroxy substituents influences both the reactivity and the solubility of intermediates, requiring careful control of reaction conditions to avoid side reactions such as overoxidation or substitution at undesired sites.
- Stereochemical control is often achieved via chiral catalysts or auxiliaries during the reduction step, with enantiomeric excesses (ee) exceeding 90% reported in optimized protocols.
- Protection of the phenolic hydroxyl group during key steps can prevent unwanted oxidation or polymerization.
- Industrial patents and research literature suggest that continuous flow synthesis and catalytic asymmetric hydrogenation are promising for efficient large-scale production.
Chemical Reactions Analysis
Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: (3R)-3-Amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid serves as a valuable building block in organic synthesis.
Biology: It may be used in studies related to amino acid metabolism and protein synthesis.
Medicine: Research on its potential therapeutic applications, such as anticancer properties or enzyme inhibition, is ongoing.
Industry: Its use in the pharmaceutical industry for drug development and as a precursor to other compounds.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects depends on its specific biological context. It could involve interactions with cellular receptors, enzymes, or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (3R)-3-Amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid with derivatives sharing the β-amino acid scaffold but differing in substituent type, position, or stereochemistry.
Halogen-Substituted Phenyl Analogs
The absence of a hydroxyl group in 3-Amino-3-(4-chlorophenyl)propionic acid reduces hydrogen-bonding capacity, which may limit its interaction with hydrophilic targets .
Hydroxyphenyl and Dihydroxyphenyl Derivatives
Key Insight : Hydroxyl groups improve water solubility and enable hydrogen bonding, critical for interactions with enzymes or receptors. Fluorination at specific positions can enhance metabolic stability without significantly altering steric properties .
Enantiomeric and Stereochemical Variants
Key Insight : The R-configuration in the target compound may confer unique binding affinities compared to S-enantiomers, as seen in bromophenyl analogs .
Structural Analogues with Heterocyclic Moieties
Key Insight: Heterocyclic or electron-withdrawing groups (e.g., cyano) expand applications in targeting enzymes like kinases or proteases .
Biological Activity
(3R)-3-Amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid, also known as β-(4-chloro-3-hydroxyphenyl)-β-alanine, is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity based on various studies, including in vitro and in vivo experiments, and highlights its implications for therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁ClN₁O₃ |
| Molecular Weight | 181.18 g/mol |
| CAS Number | 695149-42-9 |
| Boiling Point | 193-195 °C (dec.) |
Anticancer Properties
Recent studies have demonstrated that derivatives of (3R)-3-amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid exhibit significant anticancer properties. For instance, a study evaluated several derivatives against A549 non-small cell lung cancer (NSCLC) cells, revealing that certain compounds could reduce cell viability by up to 50% and inhibit cell migration. The most promising derivative showed potent antioxidant activity alongside its cytotoxic effects, suggesting a dual mechanism of action that could be beneficial in cancer therapy .
Table 1: Anticancer Activity of Derivatives
| Compound ID | Cell Viability Reduction (%) | Migration Inhibition (%) |
|---|---|---|
| Compound 20 | 50 | Significant |
| Compound 29 | 31.2 | Moderate |
| Compound 30 | 58.9 | Notable |
Antioxidant Activity
The antioxidant potential of (3R)-3-amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid was assessed through various assays, including DPPH radical scavenging. Results indicated that this compound exhibits strong radical scavenging capabilities, comparable to established antioxidants like ascorbic acid. This property is particularly relevant as oxidative stress is a key factor in cancer progression .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent. Research has focused on its efficacy against multidrug-resistant pathogens, including those from the ESKAPE group. The synthesized derivatives were tested against common resistant strains, demonstrating significant antimicrobial activity, which positions them as potential candidates for new antibiotic therapies .
Case Studies
- Study on A549 Cells : A study published in Molecules reported that compounds derived from (3R)-3-amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid significantly reduced the viability of A549 cells and inhibited their migration. The study compared these effects with standard chemotherapeutics like doxorubicin and cisplatin, highlighting the potential of these derivatives as adjuncts or alternatives in cancer treatment .
- Antioxidant Evaluation : Another research effort evaluated the antioxidant capacity using the DPPH assay, finding that several derivatives exhibited high reducing power, suggesting their utility in preventing oxidative damage in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
